
Technical Guide: Spectroscopic Data for 1-(4-(4-
Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(4-(4-

Bromophenoxy)phenyl)ethanone

Cat. No.: B1311913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-(4-bromophenoxy)phenyl)ethanone. Due to the limited availability of

published experimental spectra for this specific molecule, this document presents expected

spectroscopic characteristics derived from its chemical structure and data from analogous

compounds. Detailed experimental protocols for acquiring such data are also provided, along

with a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Physicochemical Properties
Basic physicochemical information for 1-(4-(4-bromophenoxy)phenyl)ethanone is

summarized below.

Property Value

CAS Number 54916-27-7[1]

Molecular Formula C₁₄H₁₁BrO₂[1]

Molecular Weight 291.14 g/mol [1]

Appearance Pale yellow crystals[1]

Melting Point 69-75 °C[1]
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Expected Spectroscopic Data
The following tables detail the anticipated spectroscopic data for 1-(4-(4-
bromophenoxy)phenyl)ethanone. These predictions are based on the compound's structure,

which includes a para-substituted acetophenone linked to a para-bromophenoxy group via an

ether bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Solvent: CDCl₃

Reference: Tetramethylsilane (TMS)

Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Expected Integration

Structural

Assignment

~7.95 Doublet (d) 2H

Aromatic protons

ortho to the acetyl

group

~7.58 Doublet (d) 2H

Aromatic protons

ortho to the bromine

atom

~7.05 Doublet (d) 2H

Aromatic protons

meta to the bromine

atom

~6.98 Doublet (d) 2H

Aromatic protons

meta to the acetyl

group

~2.60 Singlet (s) 3H
Methyl protons of the

acetyl group

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Solvent: CDCl₃
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Expected Chemical Shift (δ, ppm) Structural Assignment

~197.0 Carbonyl carbon (C=O)

~162.5
Aromatic carbon attached to the ether oxygen

(acetophenone side)

~155.8
Aromatic carbon attached to the ether oxygen

(bromophenyl side)

~132.5 Aromatic CH (bromophenyl side)

~130.5 Aromatic CH (acetophenone side)

~121.0 Aromatic CH (bromophenyl side)

~119.0 Aromatic CH (acetophenone side)

~131.0
Aromatic quaternary carbon (acetophenone

side)

~117.5 Aromatic carbon attached to bromine

~26.5 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
Expected Sample Preparation: KBr Pellet

Expected Wavenumber

(cm⁻¹)
Expected Intensity

Functional Group

Assignment

3100-3000 Medium Aromatic C-H Stretch

2970-2920 Weak Aliphatic C-H Stretch (Methyl)

~1680 Strong C=O Stretch (Aryl Ketone)

1600-1580 Medium-Strong Aromatic C=C Stretch

~1240 Strong Aryl-O-Aryl Asymmetric Stretch

~835 Strong
para-Disubstituted Benzene C-

H Bend
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Mass Spectrometry (MS)
Expected Ionization Method: Electron Ionization (EI)

Expected m/z Expected Relative Intensity Assignment

290/292 High

Molecular Ion Peak [M]⁺

(Characteristic 1:1 ratio for

⁷⁹Br/⁸¹Br isotopes)

275/277 Medium Fragment [M-CH₃]⁺

183 Medium Fragment [M-Br-CO]⁺

157 Medium Fragment [BrC₆H₄O]⁺

43 High (likely base peak) Fragment [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A 5-10 mg sample of 1-(4-(4-bromophenoxy)phenyl)ethanone is

accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The

solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is

utilized for the analysis.

¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse

experiment. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width
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corresponding to a 30° flip angle, a relaxation delay of 1 second, and the co-addition of 16

scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. To achieve

sufficient signal intensity, a larger number of scans (e.g., 1024) is typically required, with a

relaxation delay of 2 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software. This involves Fourier transformation, phase correction, and baseline

correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR

and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A solid-state spectrum is obtained using the KBr pellet method.

Approximately 1 mg of the sample is finely ground with 100-150 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then

compressed into a thin, transparent disc using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: A background spectrum of the ambient atmosphere is first recorded. The

KBr pellet is then placed in the sample holder, and the spectrum is acquired over the range

of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is ratioed against the background interferogram,

and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS). For GC-MS, a dilute

solution of the compound in a volatile solvent such as ethyl acetate is prepared.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a

quadrupole mass analyzer is used.

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass

spectrum is recorded over a mass-to-charge (m/z) range of 40-500 amu.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak,

which is expected to show a characteristic isotopic pattern for a monobrominated compound

(two peaks of nearly equal intensity separated by 2 m/z units). The major fragment ions are

also identified to aid in structural confirmation.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1311913#spectroscopic-data-for-1-4-4-
bromophenoxy-phenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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